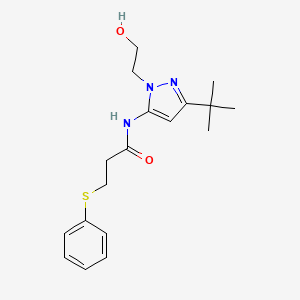
N-(3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-3-(phenylthio)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-(3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-3-(phenylthio)propanamide" is a derivative of the pyrazole class, which is known for its diverse pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds that share a similar pyrazole core structure. These compounds are of interest due to their potential biological activities, including anti-inflammatory, analgesic, antipyretic, and platelet antiaggregating properties .
Synthesis Analysis
The synthesis of related N-substituted pyrazole derivatives is described in the second paper, where 1-phenyl-1H-oxepino[4,3-c]pyrazole-4(8H),6(7H)-dione reacts with aromatic primary amines to yield a series of 4-carboxy-1-phenyl-1H-pyrazole-5-propanamides . This method could potentially be adapted for the synthesis of the compound by choosing appropriate starting materials and reagents that would introduce the tert-butyl, hydroxyethyl, and phenylthio substituents at the relevant positions on the pyrazole ring.
Molecular Structure Analysis
The first paper provides insight into the molecular structure of similar compounds, highlighting the importance of hydrogen-bonding patterns in determining the molecular conformation and crystal packing. The molecules are linked into chains or sheets by a combination of C-H...O and C-H...pi(arene) hydrogen bonds . These interactions are crucial for the stability and overall molecular geometry, which can influence the biological activity of the compounds.
Chemical Reactions Analysis
While the provided papers do not detail specific chemical reactions involving the exact compound , they do suggest that the pyrazole derivatives can participate in hydrogen bonding due to the presence of amide groups. This implies that the compound "N-(3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-3-(phenylthio)propanamide" could also engage in similar interactions, potentially affecting its reactivity and the formation of complexes with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from the structural characteristics of related compounds. The presence of the tert-butyl group is likely to increase the lipophilicity of the molecule, while the hydroxyethyl group could contribute to its hydrophilic character and solubility in aqueous environments. The phenylthio group may add to the compound's potential for interactions with biological molecules, such as proteins, through hydrophobic and pi-stacking interactions . The amide linkage is a key functional group that can participate in hydrogen bonding, influencing the compound's solubility and stability .
properties
IUPAC Name |
N-[5-tert-butyl-2-(2-hydroxyethyl)pyrazol-3-yl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2S/c1-18(2,3)15-13-16(21(20-15)10-11-22)19-17(23)9-12-24-14-7-5-4-6-8-14/h4-8,13,22H,9-12H2,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNODJIDPBABEQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)CCSC2=CC=CC=C2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

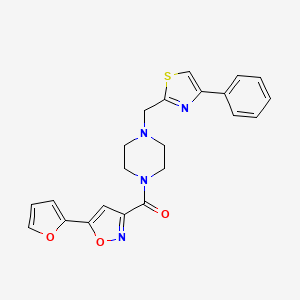
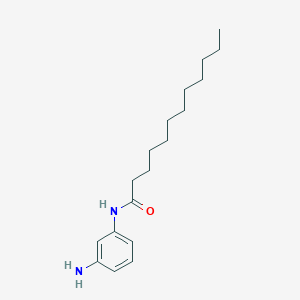

![Ethyl 2-{3-[2-(morpholin-4-yl)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate](/img/structure/B3020490.png)
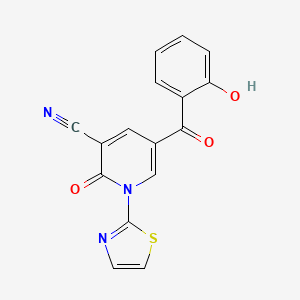
![(Z)-methyl 2-(2-((2-(4-chlorophenoxy)acetyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3020493.png)

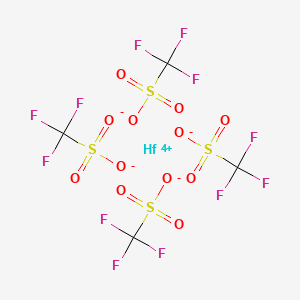

![2-amino-6-(furan-2-ylmethyl)-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B3020501.png)

![4-((4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B3020504.png)
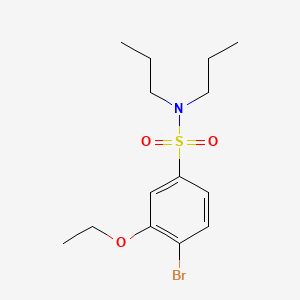
![5-(3-methoxypropyl)-7-(4-(3-methylbutanoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3020507.png)